molecular formula C8H16ClN B052080 Diallyldimethylammonium chloride CAS No. 26062-79-3

Diallyldimethylammonium chloride

Cat. No.: B052080
CAS No.: 26062-79-3
M. Wt: 161.67 g/mol
InChI Key: GQOKIYDTHHZSCJ-UHFFFAOYSA-M
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Description

Diallyldimethylammonium chloride is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its high charge density and excellent water solubility, making it a valuable component in the production of polyelectrolytes and other advanced polymeric materials .

Mechanism of Action

Target of Action

Diallyldimethylammonium chloride (DADMAC) primarily targets microbial cell walls . The compound’s cationic nature allows it to form electrostatic bonds with negatively charged sites on microbial cell walls . This interaction is crucial for its antimicrobial activity .

Mode of Action

The mode of action of DADMAC is largely due to its positive charge, which forms an electrostatic bond with negatively charged sites on microbial cell walls . This interaction disrupts the cell wall, leading to leakage of intracellular molecules and subsequent cell death .

Biochemical Pathways

DADMAC affects the integrity of the microbial cell wall, disrupting its normal function and leading to cell death

Pharmacokinetics

It is known that dadmac is a water-soluble compound , which suggests it could have good bioavailability

Result of Action

The primary result of DADMAC’s action is the reduction of microbial cell viability. For example, it has been shown to reduce cell viability by eight-logs for E. coli, seven-logs for S. aureus, and two-logs for C. albicans . This antimicrobial activity makes DADMAC useful in a variety of applications, including water treatment, personal care products, and more .

Action Environment

The action of DADMAC is influenced by environmental factors. For instance, it is known to be stable in water and resistant to changes in pH . It also has good thermal stability, with a decomposition temperature of 280-300°C . These properties make DADMAC a versatile compound that can be used in a variety of environments.

Biochemical Analysis

Biochemical Properties

Diallyldimethylammonium chloride is known to interact with various biomolecules. It forms highly charged polyelectrolyte complexes, which are used in water clarification treatments . The compound’s interactions with biomolecules are primarily electrostatic, owing to its positive charge .

Cellular Effects

This compound has been shown to have antimicrobial activity. It can reduce cell viability of microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The compound’s effects on cell function are largely due to its ability to disrupt cell membranes, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves interactions with cell membranes. As a cationic compound, it can bind to negatively charged components of the cell membrane, disrupting membrane integrity and leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the compound’s antimicrobial activity can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

For instance, high concentrations can lead to hemolysis .

Transport and Distribution

This compound, being a water-soluble compound, can be distributed throughout the body’s tissues. Its positive charge allows it to interact with negatively charged molecules, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Due to its positive charge and water solubility, it is likely to be found throughout the cell, including in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyldimethylammonium chloride is typically synthesized by reacting dimethylamine with allyl chloride. This reaction occurs in the presence of a solvent, often water or another polar solvent, and is facilitated by heating . The reaction can be represented as follows:

(CH2=CHCH2)2N(CH3)2Cl\text{(CH}_2\text{=CHCH}_2\text{)}_2\text{N(CH}_3\text{)}_2\text{Cl} (CH2​=CHCH2​)2​N(CH3​)2​Cl

Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step synthesis process. This method includes microwave irradiation and alkali solidification to achieve high purity . The process is optimized to ensure the removal of impurities and by-products, resulting in a high-quality product suitable for various applications.

Chemical Reactions Analysis

Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;chloride
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InChI

InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1
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InChI Key

GQOKIYDTHHZSCJ-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(CC=C)CC=C.[Cl-]
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Molecular Formula

C8H16ClN
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Related CAS

26062-79-3, 28301-34-0 (Parent)
Record name Poly(diallyldimethylammonium chloride)
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DSSTOX Substance ID

DTXSID4027650
Record name Diallyldimethylammonium chloride
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Molecular Weight

161.67 g/mol
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Physical Description

Liquid, Solid; [HSDB]
Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1)
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Solubility

Miscible /Estimated/
Record name DIALLYLDIMETHYLAMMONIUM CHLORIDE
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Vapor Pressure

0.00000353 [mmHg]
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Color/Form

Solid

CAS No.

7398-69-8, 26062-79-3
Record name Diallyldimethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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